

Application Note: Nitration of 7-Hydroxy-4-Methylcoumarin

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Compound of Interest

Compound Name:	7-Hydroxy-4-methyl-8-nitrocoumarin
Cat. No.:	B094725

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Abstract

This application note provides a detailed protocol for the nitration of 7-hydroxy-4-methylcoumarin, a common precursor in the synthesis of various biologically active compounds. The described method utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to yield a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and **7-hydroxy-4-methyl-8-nitrocoumarin**. This document outlines the experimental procedure, including reaction setup, separation of isomers, and characterization data. The protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one derivatives that exhibit a wide range of pharmacological activities. Chemical modification of the coumarin scaffold is a key strategy for the development of new therapeutic agents. Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the coumarin ring, which can then be further functionalized, for instance, by reduction to an amino group. The nitration of 7-hydroxy-4-methylcoumarin typically occurs at the C6 or C8 position, yielding two primary isomers. The separation and characterization of these isomers are crucial for their subsequent use in drug discovery and development.

Experimental Protocol

Materials and Reagents

- 7-Hydroxy-4-methylcoumarin
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ethanol
- Crushed Ice
- Distilled Water

Equipment

- Round-bottom flask or beaker
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Buchner funnel and filter paper
- Beakers and Erlenmeyer flasks
- Apparatus for reflux
- Thin Layer Chromatography (TLC) apparatus

Procedure

1. Reaction Setup:

- In a glass beaker, dissolve 1 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid.[\[1\]](#)

- Cool the mixture in an ice bath to maintain a temperature of 0-10 °C.[1]

2. Nitration:

- Prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid.[1]
- Add the nitrating mixture dropwise to the cooled coumarin solution while stirring and maintaining the temperature below 10 °C.[1]
- After the addition is complete, remove the reaction vessel from the ice bath and continue stirring at room temperature for approximately one hour.[1][2]

3. Isolation of Crude Product:

- Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. [1]
- A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.
- Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[2]

4. Separation of Isomers:

- Transfer the crude product to a flask containing ethanol and reflux the mixture for 5 minutes. [1]
- Filter the hot solution. The residue that remains is the less soluble 7-hydroxy-4-methyl-6-nitrocoumarin.[1]
- The filtrate contains the more soluble **7-hydroxy-4-methyl-8-nitrocoumarin**.[2]
- Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro isomer.[2]
- Recrystallize both isomers from ethanol to obtain purified products.[2]

Data Presentation

Compound	Molecular Formula	Molecular Weight	Yield	Melting Point (°C)	Appearance
7-Hydroxy-4-methylcoumarin	C ₁₀ H ₈ O ₃	176.17	-	188-190	White powder
7-Hydroxy-4-methyl-6-nitrocoumarin	C ₁₀ H ₇ NO ₅	221.17	45%	-	Pallid yellowish powder
7-Hydroxy-4-methyl-8-nitrocoumarin	C ₁₀ H ₇ NO ₅	221.17	-	-	Dark yellowish powder

Note: Yields and melting points can vary depending on the specific reaction and purification conditions.

Characterization Data

7-Hydroxy-4-methylcoumarin:

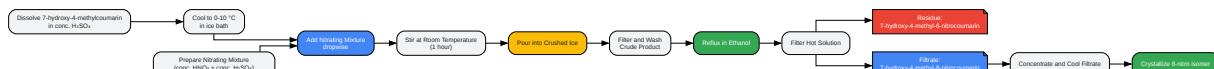
- ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.705 (s, 1H, OH), 7.585 (d, J=8.8Hz, 1H, 5-H), 6.810 (d, J=8.4Hz, 1H, 6-H), 6.702 (s, 1H, 8-H), 6.113 (s, 1H, 3-H), 2.345 (s, 3H, CH₃).[\[3\]](#)
- ¹³C-NMR (DMSO-d₆) δ (ppm): 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05.[\[3\]](#)
- IR (KBr) ν (cm⁻¹): 3116 (Csp²-H), 2938 (Csp³-H), 1680 (C=O), 1670 (C=C alkene), 1518, 1455 (C=C aromatic), 1277 (C-O).[\[3\]](#)

Nitrated Products:

- The IR spectra of both the 6-nitro and 8-nitro isomers show characteristic bands at approximately 1730 cm⁻¹ (lactone C=O) and 3400 cm⁻¹ (OH).[\[3\]](#)
- ¹H-NMR of **7-hydroxy-4-methyl-8-nitrocoumarin** (CDCl₃) δ (ppm): Signals at 2.4 (s, 3H, CH₃) and 12.05 (s, 1H, OH).[\[2\]](#)

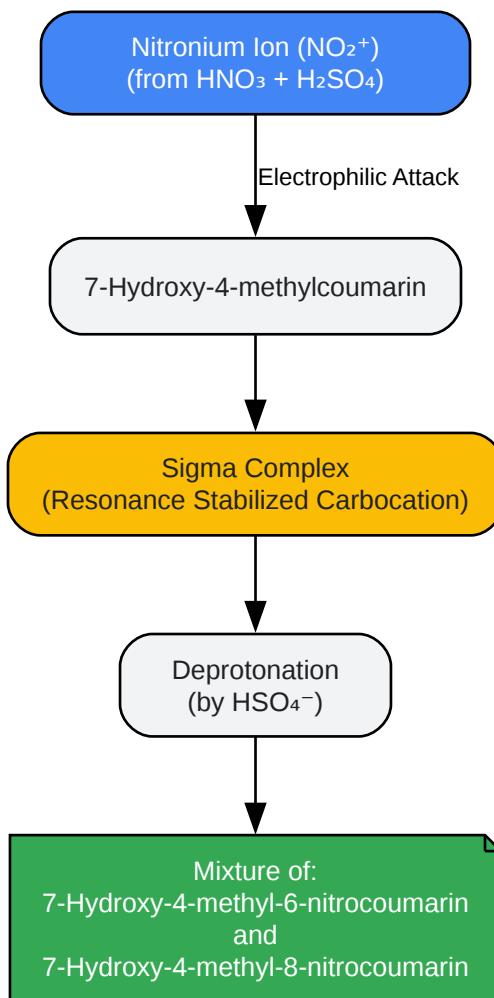
- $^1\text{H-NMR}$ of 7-hydroxy-4-methyl-6-nitrocoumarin (DMSO-d₆) δ (ppm): Aromatic protons at 6.90 and 8.30 (2H, ss).[2]

Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the nitration of 7-hydroxy-4-methylcoumarin.



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Caption: Mechanism of electrophilic aromatic substitution for coumarin nitration.

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